chemical structure and properties of 3(2H)-Thiophenone, 5-ethyl-2-methyl-
chemical structure and properties of 3(2H)-Thiophenone, 5-ethyl-2-methyl-
An In-Depth Technical Guide to 3(2H)-Thiophenone, 5-ethyl-2-methyl-
Prepared by: Gemini, Senior Application Scientist
Introduction
This guide provides a comprehensive technical overview of 3(2H)-Thiophenone, 5-ethyl-2-methyl- (CAS No. 112485-61-7), a substituted five-membered sulfur heterocycle. As a member of the thiophenone class, this molecule possesses a scaffold of significant interest in medicinal and materials chemistry. Publicly available experimental data for this specific compound is limited. Therefore, this document leverages established principles of organic chemistry and data from closely related analogues to construct a detailed profile.
The thiophene ring system is recognized as a "privileged scaffold" in drug discovery, frequently serving as a bioisostere for a phenyl ring, which can enhance drug-receptor interactions and modify physicochemical properties.[1][2][3] This guide synthesizes information on the compound's structure, properties, plausible synthesis, and predicted reactivity, contextualized by the broad biological and chemical significance of the thiophene family. This approach provides researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound.
Part 1: Molecular Profile and Physicochemical Properties
The fundamental identity of a chemical compound is rooted in its structure and resulting physical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Chemical Structure and Identifiers
-
IUPAC Name: 5-ethyl-2-methyl-3(2H)-thiophenone
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CAS Number: 112485-61-7
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Molecular Formula: C₇H₁₀OS
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Molecular Weight: 142.22 g/mol
Caption: 2D Structure of 5-ethyl-2-methyl-3(2H)-thiophenone.
Physicochemical Data
| Property | Value (5-ethyl-2-methyl-3(2H)-thiophenone) | Value (2-methyltetrahydrothiophen-3-one) | Data Type |
| Appearance | - | Colorless to pale yellow liquid | Experimental |
| Boiling Point | 197.8 ± 23.0 °C (at 760 mmHg) | 82 °C (at 28 mmHg) | Predicted / Experimental |
| Density | 1.07 ± 0.1 g/cm³ | 1.119 g/mL (at 25 °C) | Predicted / Experimental |
| Refractive Index | 1.513 | n20/D 1.508 | Predicted / Experimental |
| Flash Point | - | 71 °C (160 °F) | Experimental |
| Organoleptic Profile | - | Sulfurous, fruity, berry | Experimental |
Part 2: Synthesis and Reactivity
Understanding the synthetic routes to a molecule and its inherent chemical reactivity is paramount for its practical application in research and development.
Plausible Synthetic Pathways
While a specific synthesis for 5-ethyl-2-methyl-3(2H)-thiophenone is not documented, established methods for thiophene construction provide a clear blueprint. The Paal-Knorr thiophene synthesis is a highly versatile and direct method, involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[7][8][9]
A logical precursor for the target molecule would be 3-methyl-2,5-heptanedione . Treatment of this diketone with a sulfurizing agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) would induce cyclization and dehydration to form the thiophene ring. Subsequent tautomerization would yield the final thiophenone product.
Caption: Proposed Paal-Knorr synthesis workflow.
Other notable methods for constructing substituted thiophene rings include:
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Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, typically yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives.[7][10][11]
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Gewald Aminothiophene Synthesis: A one-pot reaction condensing a ketone, an activated nitrile, and elemental sulfur to produce highly functionalized 2-aminothiophenes.[7][12][13][14]
Predicted Chemical Reactivity
The reactivity of 5-ethyl-2-methyl-3(2H)-thiophenone is dictated by its key functional groups: the ketone, the thioether, and the heterocyclic ring.
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Ketone Carbonyl Group: The carbonyl group at the C-3 position is the primary site for nucleophilic attack. It is expected to undergo standard ketone reactions, including:
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Reduction: Conversion to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
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Enolate Formation: The α-protons at the C-2 and C-4 positions are acidic and can be removed by a base to form an enolate. This intermediate is a powerful nucleophile for alkylation and condensation reactions (e.g., aldol, Claisen).
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Reductive Amination: Reaction with an amine in the presence of a reducing agent to form substituted aminotetrahydrothiophenes.
-
-
Thioether Sulfur: The sulfur atom possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation. Treatment with mild oxidizing agents (e.g., H₂O₂) could yield the corresponding sulfoxide, while stronger oxidants could produce the sulfone (sulfolane) derivative.
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Heterocyclic Ring: The two alkyl substituents (methyl and ethyl) are electron-donating groups. In electrophilic aromatic substitution reactions on a true thiophene ring, such groups would activate the ring and direct incoming electrophiles. While this thiophenone is not aromatic, the electronic influence of these groups would still affect the stability of charged intermediates in reactions involving the ring.
Part 3: Spectroscopic and Analytical Characterization (Inferred)
While experimental spectra are not available, a predictive profile can be constructed based on the molecule's structure.
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¹H NMR:
-
Ethyl Group: A quartet (~2.5-2.8 ppm) for the -CH₂- group coupled to a triplet (~1.1-1.3 ppm) for the -CH₃ group.
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Methyl Group: A doublet (~1.3-1.5 ppm) coupled to the proton at the C-2 position.
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Ring Protons: A complex multiplet for the proton at the C-2 position, and two distinct multiplets for the diastereotopic protons at the C-4 position.
-
-
¹³C NMR:
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Carbonyl Carbon: A signal in the downfield region, typically ~195-205 ppm.
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Alkyl Carbons: Signals for the ethyl and methyl carbons would appear in the upfield region (~10-30 ppm).
-
Ring Carbons: Signals for C2, C4, and C5 would appear in the aliphatic region, with C2 and C5 being shifted downfield due to their proximity to the sulfur and substituents.
-
-
Infrared (IR) Spectroscopy:
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A strong, sharp absorption band between 1700-1725 cm⁻¹ , characteristic of the C=O stretch of a five-membered ring ketone.
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C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.
-
-
Mass Spectrometry:
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Molecular Ion (M⁺): A peak at m/z = 142.
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Isotope Peak (M+2): A small peak at m/z = 144 (approx. 4% of M⁺), characteristic of the presence of a sulfur atom.
-
Fragmentation: Likely fragmentation patterns would include the loss of the ethyl group (M-29) and the methyl group (M-15), as well as cleavage of the ring.
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Part 4: Applications in Research and Drug Development
The thiophene scaffold is of profound importance to the pharmaceutical industry. Its structural and electronic similarity to a benzene ring allows it to function as a bioisostere, a strategy used to modulate a drug's potency, selectivity, and pharmacokinetic profile.[1]
Role as a Privileged Scaffold
Thiophene derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and anticancer properties.[2][15][16][17] This versatility makes the thiophene nucleus a cornerstone of medicinal chemistry. Numerous FDA-approved drugs incorporate this moiety, underscoring its therapeutic relevance. Examples include:
-
Clopidogrel and Ticlopidine (Antiplatelet agents)
-
Olanzapine (Antipsychotic)
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Tiagabine (Anticonvulsant)
-
Zileuton (Anti-asthmatic)
Potential Applications
Given the known activities of the thiophene class, 5-ethyl-2-methyl-3(2H)-thiophenone could serve as a valuable building block or lead compound in several areas:
-
Drug Discovery: As a scaffold for developing novel kinase inhibitors, enzyme modulators, or receptor antagonists. The ketone functionality provides a convenient handle for further chemical modification and library synthesis.[18]
-
Agrochemicals: Many sulfur-containing heterocycles are explored for their potential as herbicides, fungicides, and insecticides.[19]
-
Flavor and Fragrance Industry: The structurally related compound, 2-methyltetrahydrothiophen-3-one, is known as "blackberry thiophenone" and is used as a flavoring agent due to its fruity, berry-like aroma.[4][20] This suggests that 5-ethyl-2-methyl-3(2H)-thiophenone may also possess interesting organoleptic properties.
Part 5: Exemplary Experimental Protocol
This section provides a representative, modern protocol for the synthesis of a substituted thiophene using the Paal-Knorr reaction, adapted from established microwave-assisted methods.[9] This procedure is presented as a self-validating system for researchers aiming to synthesize analogues.
Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Thiophene
Objective: To synthesize a substituted thiophene from a 1,4-diketone precursor using Lawesson's reagent under microwave irradiation.
Materials:
-
Substituted 1,4-diketone (e.g., 3-methyl-2,5-heptanedione) (1.0 mmol)
-
Lawesson's Reagent (0.5 mmol, 0.5 equiv.)
-
Anhydrous Toluene (10 mL)
-
Microwave reaction vial (10-20 mL) with a magnetic stir bar
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Vessel Preparation: To a clean, dry microwave reaction vial, add the 1,4-diketone (1.0 mmol) and Lawesson's Reagent (0.5 mmol).
-
Add Solvent: Add anhydrous toluene (10 mL) and the magnetic stir bar to the vial.
-
Seal Vessel: Securely cap the reaction vessel. Ensure the seal is appropriate for the pressures and temperatures of microwave synthesis.
-
Microwave Irradiation: Place the vial into the cavity of a microwave synthesizer. Irradiate the mixture at 150°C for 15-30 minutes.
-
Causality Note: Microwave heating dramatically accelerates the reaction by efficiently coupling with the polar solvent and reagents, reducing reaction times from hours to minutes compared to conventional heating.[9]
-
-
Reaction Monitoring: If possible, monitor the reaction's progress by periodically analyzing aliquots via Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to isolate the pure substituted thiophene product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
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